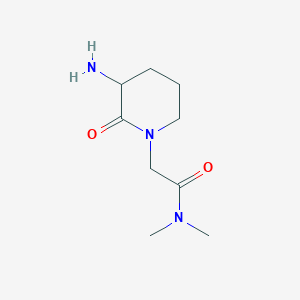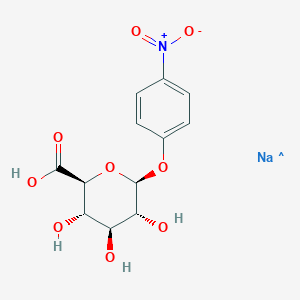![molecular formula C29H47N3O6 B12316342 N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B12316342.png)
N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DDE-L-DAP(ALOC)-OH DCHA involves the derivatization of the N-terminus of hexapeptides with aromatic portions such as the Fmoc protecting group. The peptides are initially dissolved in water and then combined with phosphate buffer to induce hydrogel formation . The reaction conditions typically involve maintaining a specific pH and temperature to ensure proper self-assembly and gelation of the peptides.
Industrial Production Methods: Industrial production of DDE-L-DAP(ALOC)-OH DCHA would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure consistency and scalability, as well as implementing purification processes to obtain high-purity compounds suitable for biomedical applications .
Análisis De Reacciones Químicas
Types of Reactions: DDE-L-DAP(ALOC)-OH DCHA undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s properties and enhancing its functionality in different applications .
Common Reagents and Conditions: Common reagents used in the reactions involving DDE-L-DAP(ALOC)-OH DCHA include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired modifications .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions could lead to the cleavage of these bonds .
Aplicaciones Científicas De Investigación
DDE-L-DAP(ALOC)-OH DCHA has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is utilized in the development of hydrogels for tissue engineering, drug delivery systems, and diagnostic tools .
Mecanismo De Acción
The mechanism of action of DDE-L-DAP(ALOC)-OH DCHA involves its ability to self-assemble into hydrogels in aqueous solutions. This self-assembly is driven by various intermolecular forces, including van der Waals interactions, hydrogen bonding, and π–π stacking . These forces enable the peptide to form stable, three-dimensional networks that can support cell adhesion, survival, and proliferation, making it suitable for tissue engineering applications .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to DDE-L-DAP(ALOC)-OH DCHA include other Fmoc-derivatized cationic peptides such as Fmoc-K1, Fmoc-K2, and Fmoc-K3 . These peptides share similar structural features and self-assembly properties but may differ in their specific applications and performance characteristics.
Uniqueness: What sets DDE-L-DAP(ALOC)-OH DCHA apart from these similar compounds is its specific derivatization and the resulting properties. The unique combination of aromatic portions and cationic nature allows it to form more rigid and stable hydrogels, which are particularly useful in tissue engineering and other biomedical applications .
Propiedades
Fórmula molecular |
C29H47N3O6 |
|---|---|
Peso molecular |
533.7 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H24N2O6.C12H23N/c1-5-6-25-16(24)18-9-11(15(22)23)19-10(2)14-12(20)7-17(3,4)8-13(14)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11,20H,1,6-9H2,2-4H3,(H,18,24)(H,22,23);11-13H,1-10H2 |
Clave InChI |
FEVQYTKNXMUFGL-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC(CNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Cyclohexyl-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12316280.png)



![2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B12316311.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316314.png)

![Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-](/img/structure/B12316330.png)
![4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B12316344.png)
![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B12316347.png)
